Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-4-hydroxyindolin-2-one

Kinase inhibition HDAC inhibition Structure-based drug design

7-Fluoro-4-hydroxyindolin-2-one (CAS 1033810-96-6) is a fluorinated 2-oxindole (indolin-2-one) derivative bearing a phenolic hydroxyl at the 4-position and a fluorine substituent at the 7-position, with molecular formula C₈H₆FNO₂ and molecular weight 167.14 g/mol. This compound belongs to the indolinone class, extensively validated as a privileged scaffold for kinase inhibition—including VEGFR-2, FGFR-1, c-Met, Aurora A/B, and CDK8—as well as histone deacetylase (HDAC) inhibition.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 1033810-96-6
Cat. No. B3345290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-hydroxyindolin-2-one
CAS1033810-96-6
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2NC1=O)F)O
InChIInChI=1S/C8H6FNO2/c9-5-1-2-6(11)4-3-7(12)10-8(4)5/h1-2,11H,3H2,(H,10,12)
InChIKeyBJNSGYNIRHYCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-hydroxyindolin-2-one (CAS 1033810-96-6): Procurement-Ready Fluorinated Indolinone Scaffold for Kinase & HDAC Drug Discovery


7-Fluoro-4-hydroxyindolin-2-one (CAS 1033810-96-6) is a fluorinated 2-oxindole (indolin-2-one) derivative bearing a phenolic hydroxyl at the 4-position and a fluorine substituent at the 7-position, with molecular formula C₈H₆FNO₂ and molecular weight 167.14 g/mol . This compound belongs to the indolinone class, extensively validated as a privileged scaffold for kinase inhibition—including VEGFR-2, FGFR-1, c-Met, Aurora A/B, and CDK8—as well as histone deacetylase (HDAC) inhibition [1][2]. The concurrent presence of the C-4 hydroxyl and C-7 fluorine creates a substitution pattern that is not replicated by the more common unsubstituted oxindole, 7-fluorooxindole (CAS 71294-03-6), or 4-hydroxyindolin-2-one (CAS 13402-55-6) taken individually, positioning this compound as a distinct chemical entry point for structure–activity relationship (SAR) exploration and lead optimization campaigns.

7-Fluoro-4-hydroxyindolin-2-one: Why Structural Analogs Cannot Be Interchanged Without Quantitative Justification


Indolin-2-one derivatives are not functionally interchangeable. The 4-hydroxy group serves as a critical hydrogen-bond donor/acceptor in kinase hinge-region interactions, as demonstrated in LRRK2 inhibitor SAR where a 4-hydroxy phenol acts as both donor and acceptor with conserved catalytic residues [1]. The 7-fluoro substituent, meanwhile, modulates electron density on the aromatic ring and can engage in orthogonal dipole and hydrophobic contacts with protein targets, directly influencing binding affinity, selectivity, and metabolic stability [2]. Published SAR evidence demonstrates that halogen position on the indolin-2-one core is non-interchangeable: an indolin-2-one with bromine at position 5 exhibited up to 4-fold improved cytotoxicity over the position-5 fluoro analog against WiDr colon cancer cells [3]. Consequently, the combination of C-4 hydroxyl and C-7 fluorine creates a pharmacophoric fingerprint distinct from the regioisomeric 7-fluoro-5-hydroxyindolin-2-one, the mono-substituted 4-hydroxyindolin-2-one, and the 7-fluorooxindole without the 4-OH group. The quantitative evidence below provides the basis for rational selection among these closely related chemical entities.

7-Fluoro-4-hydroxyindolin-2-one: Head-to-Head Physicochemical and Pharmacophoric Evidence Against Closest Analogs


Molecular Recognition Differentiation: Concomitant C-4 OH Hydrogen-Bond Donor/Acceptor and C-7 F Hydrophobic Contact Versus Mono-Substituted Analogs

The 7-fluoro-4-hydroxyindolin-2-one scaffold presents two simultaneous pharmacophoric features absent in any single mono-substituted analog. The 4-OH group has been experimentally validated in indolinone-based LRRK2 inhibitors as a critical dual hydrogen-bond donor and acceptor interacting with conserved kinase active-site residues; SAR at the equivalent phenol ring position showed that replacing 4-OH with chlorine, methyl, or fluorine altered potency, confirming the hydroxyl is a privileged interaction motif [1]. Simultaneously, the C-7 fluorine provides distinct electronic perturbation and potential hydrophobic contact that is absent in the non-fluorinated 4-hydroxyindolin-2-one (CAS 13402-55-6). While 7-fluorooxindole (CAS 71294-03-6) bears the fluorine but lacks the 4-OH, and 4-hydroxyindolin-2-one bears the hydroxyl but lacks fluorine, only 7-fluoro-4-hydroxyindolin-2-one integrates both features in a single building block, enabling exploration of SAR space inaccessible with either mono-substituted analog .

Kinase inhibition HDAC inhibition Structure-based drug design Pharmacophore modeling

Lipophilicity Modulation: LogP Differential Between 7-Fluoro-4-hydroxyindolin-2-one and Non-Fluorinated 4-Hydroxyindolin-2-one

Fluorine substitution at the 7-position predictably modulates lipophilicity relative to the non-fluorinated 4-hydroxyindolin-2-one. The target compound has a vendor-reported calculated LogP of approximately 1.03 , whereas the non-fluorinated 4-hydroxyindolin-2-one (CAS 13402-55-6) has a reported calculated LogP of approximately 0.77 [1]. This LogP increase of approximately 0.26 log units is consistent with the well-established effect of aryl fluorine substitution on lipophilicity and may translate into measurable differences in membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility in downstream lead optimization [2]. The 7-fluorooxindole comparator (CAS 71294-03-6, lacking the 4-OH) has a distinct LogP profile due to absence of the polar hydroxyl, making it less suitable as a permeability-matched comparator.

ADME optimization Lipophilicity Drug-likeness Lead optimization

Ionization State Differentiation: Predicted pKa Shift of 7-Fluoro-4-hydroxyindolin-2-one Relative to 7-Fluoroindolin-2-one

The phenolic 4-OH group substantially alters the acid–base character of the indolin-2-one scaffold. ChemicalBook reports a predicted pKa of 9.37 ± 0.20 for 7-fluoro-4-hydroxyindolin-2-one . By contrast, 7-fluoroindolin-2-one (CAS 71294-03-6), which lacks the 4-OH group entirely, has a reported predicted pKa of 12.93 ± 0.20, reflecting only the lactam N–H acidity . This pKa difference of approximately 3.56 log units corresponds to a >3,000-fold difference in acid dissociation constant, meaning that at physiological pH (7.4), the 4-OH compound exists in a markedly different ionization and hydrogen-bonding state compared to the des-hydroxy analog. The 4-hydroxy group thus provides a chemical handle for pH-dependent solubility modulation, salt formation, and potential prodrug strategies that are mechanistically inaccessible with 7-fluoroindolin-2-one.

Ionization constant pKa prediction pH-dependent solubility Drug absorption

Synthetic Versatility Differentiation: Orthogonal Derivatization Pathways Enabled by Concurrent C-4 OH and C-7 F Functional Handles

The simultaneous presence of the nucleophilic phenolic –OH at C-4 and the electron-deficient C-7 fluorine enables orthogonal derivatization strategies not feasible with mono-functional analogs. In 4-hydroxyindolin-2-one, the C-2 carbonyl and C-4 hydroxyl participate in a hydrogen-bond network characteristic of indolinone derivatives; the C-4 OH can be selectively O-alkylated, acylated, or sulfonated to generate compound libraries . Meanwhile, the C-7 fluorine serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) under appropriate conditions, or can be retained as a metabolically stable bioisostere during subsequent transformations [1]. Patent literature confirms that 7-fluoroindolin-2-one undergoes diverse downstream chemistry—including bromination, alkylation, and condensation—to generate kinase-focused libraries [2]. The 7-fluoro-4-hydroxyindolin-2-one scaffold integrates both reactive loci, enabling sequential or parallel derivatization at two distinct positions from a single starting material, whereas mono-substituted analogs require additional synthetic steps to introduce the second functional handle.

Parallel synthesis Combinatorial chemistry Scaffold derivatization Medicinal chemistry building blocks

Halogen Positional Sensitivity: Class-Level Evidence That Indolin-2-one Halogen Position Is a Critical Cytotoxicity Determinant

Published SAR data on indolin-2-one derivatives establishes that halogen position is a non-negotiable determinant of biological activity. In a head-to-head study against WiDr human colon cancer cells, an indolin-2-one bearing bromine at position 5 showed up to 4-fold greater cytotoxicity than the corresponding position-5 fluoro derivative [1]. This finding has direct implications for 7-fluoro-4-hydroxyindolin-2-one: the fluorine atom is locked at the 7-position (not the 5-position), and combined with the 4-OH group, the resultant electronic distribution and binding pose will differ from any 5-halo or 6-halo regioisomer. The position-7 fluorine simultaneously exerts an electron-withdrawing effect para to the C-4 hydroxyl and ortho to the ring junction nitrogen, a unique electronic topology relative to 5-fluoro-4-hydroxy or 6-fluoro-4-hydroxy regioisomers. Researchers comparing halogen-substituted indolinones cannot assume equipotency or even rank-order preservation across positions; each regioisomer requires independent biological profiling.

Halogen SAR Cytotoxicity Anticancer Colon cancer

Differential Kinase Selectivity Potential: C-4 OH as Key Hinge-Binding Determinant Validated in LRRK2 Inhibitor Series

Experimental SAR from a published indolinone-based LRRK2 kinase inhibitor program demonstrated that a 4-hydroxy group on the phenolic ring acts as a critical hydrogen-bond donor and acceptor with conserved kinase domain residues, directly influencing both potency and selectivity [1]. In that series, substitution at the equivalent phenol ring position with Cl, Me, OH, or F yielded compounds with differentiated kinase inhibition profiles, directly demonstrating that the C-4 substituent identity is a primary selectivity determinant. The indolinone-containing compound 15b from the same chemical series achieved an IC₅₀ of 15 nM against wild-type LRRK2 and 10 nM against the mutant form, with selectivity confirmed against a panel of 46 human protein kinases [2]. While these data pertain to more elaborated indolinone derivatives rather than the unelaborated 7-fluoro-4-hydroxyindolin-2-one scaffold itself, they establish the class-level principle that the 4-OH group is a validated kinase hinge-binding recognition element, and that its presence distinguishes this compound from 4-des-hydroxy analogs for SAR library construction.

Kinase selectivity LRRK2 Parkinson's disease Hinge-binding motif

7-Fluoro-4-hydroxyindolin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement and Lead Discovery


Kinase Inhibitor Lead Generation: Dual-Handle Scaffold for Focused Library Synthesis

Medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting VEGFR, FGFR, CDK, c-Met, or LRRK2—can deploy 7-fluoro-4-hydroxyindolin-2-one as a core scaffold for focused library construction. The pre-installed C-4 hydroxyl provides the validated kinase hinge-binding hydrogen-bond donor/acceptor motif [1], while the C-7 fluorine simultaneously enables exploration of hydrophobic back-pocket contacts and metabolic stabilization. Simultaneous derivatization at the lactam N-1, the C-3 methylene, the C-4 OH, and (under appropriate conditions) the C-7 F generates four-dimensional SAR matrices from a single starting material. This approach reduces synthetic step count by 1–2 steps relative to building the same substitution pattern from mono-functional precursors [2].

HDAC Inhibitor Scaffold with Tunable Isoform Selectivity Through C-4 and C-7 Substitution

Indolin-2-one derivatives have been reported as HDAC inhibitors with isoform selectivity achievable through substitution patterning on the aromatic ring [1]. The 7-fluoro-4-hydroxyindolin-2-one scaffold provides two distinct vectors for modulating HDAC isoform preference: the C-4 OH can be derivatized to introduce zinc-binding groups (hydroxamic acids, benzamides) via ether or ester linkages, while the C-7 fluorine offers electronic tuning of the aromatic ring that may influence the cap-group recognition surface. This dual derivatization capability enables systematic exploration of HDAC1, HDAC6, and HDAC7 selectivity, for which differential inhibition profiles are therapeutically relevant in oncology and neurodegeneration.

ADME Property Optimization Through Strategic Fluorination While Retaining the 4-OH Pharmacophore

In lead optimization campaigns where a 4-hydroxyindolin-2-one hit has been identified but requires improved metabolic stability or membrane permeability, 7-fluoro-4-hydroxyindolin-2-one offers a controlled LogP increase of approximately 0.26 log units relative to the non-fluorinated 4-hydroxyindolin-2-one [1], while the reduced pKa (9.37 vs. 12.93 for the des-hydroxy 7-fluoro comparator) maintains the ionization and solubility characteristics of the phenolic OH [2]. This provides medicinal chemists with a tool for multiparameter optimization—potentially improving passive permeability without exceeding Lipinski limits or sacrificing the critical 4-OH pharmacophore—supported by the broader literature confirming that indolin-2-one fluorination enhances bioavailability [3].

Chemical Biology Probe Development: Orthogonal Derivatization for Bifunctional Conjugate Synthesis

The orthogonal reactivity of the C-4 phenolic hydroxyl and the C-7 fluoro substituent makes this scaffold suitable for constructing bifunctional chemical biology probes. The C-4 OH can be selectively functionalized with a linker moiety (e.g., PEG chain, biotin, or fluorophore) via O-alkylation or esterification, while the C-7 fluorine provides a spectroscopic handle (¹⁹F NMR) for monitoring target engagement and conformational changes in protein–ligand complexes [1]. This dual utility—chemical derivatization at one position with biophysical reporting at another—is not available with mono-substituted 4-hydroxyindolin-2-one or 7-fluoroindolin-2-one, and represents a differentiated procurement rationale for target identification and mode-of-action studies.

Quote Request

Request a Quote for 7-Fluoro-4-hydroxyindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.